5-Bromo-2-cyclopropylmethoxy-N,N-dimethylbenzamide
Overview
Description
5-Bromo-2-cyclopropylmethoxy-N,N-dimethylbenzamide (5-BCM-DMB) is a synthetic organic compound with a wide variety of applications in the scientific research field. It is a white crystalline solid that is soluble in water and alcohol. 5-BCM-DMB is a versatile compound that has been used in a variety of laboratory experiments to study biochemical and physiological processes, as well as for the synthesis of other compounds. In
Scientific Research Applications
Metabolism and Toxicology
In Vivo Metabolism Studies : The compound's metabolism in rats was explored, revealing various metabolic pathways and metabolites. This helps in understanding the compound's bioactivity and potential toxicity in biological systems (Kanamori et al., 2002).
Metabolic Pathways in Different Species : Studies on the metabolism of similar compounds in different species, including humans, indicate various metabolic processes and potential toxic effects. This information is vital for assessing the safety and therapeutic potential of the compound (Carmo et al., 2005).
Synthesis and Chemical Properties
Process Scale-Up and Manufacturing : Research on related compounds has focused on developing practical and scalable industrial processes. This is crucial for the production of the compound at a commercial scale (Zhang et al., 2022).
Chemical Synthesis Studies : Various synthesis methods for related compounds have been developed, providing insights into feasible approaches for the production and modification of 5-Bromo-2-cyclopropylmethoxy-N,N-dimethylbenzamide (Zho, 2014).
properties
IUPAC Name |
5-bromo-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-15(2)13(16)11-7-10(14)5-6-12(11)17-8-9-3-4-9/h5-7,9H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVVFVVQLUEBFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)Br)OCC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-(cyclopropylmethoxy)-N,N-dimethylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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